Mmp inhibitor II
CAS No.: 203915-59-7
Cat. No.: VC0005423
Molecular Formula: C21H27N3O8S2
Molecular Weight: 513.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203915-59-7 |
|---|---|
| Molecular Formula | C21H27N3O8S2 |
| Molecular Weight | 513.6 g/mol |
| IUPAC Name | N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide |
| Standard InChI | InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) |
| Standard InChI Key | MCSWSPNUKWMZHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical and Structural Profile of MMP Inhibitor II
MMP Inhibitor II (C₂₃H₂₈N₄O₅S; molecular weight 472.55 g/mol) features a hydroxamate-based scaffold designed to chelate the catalytic zinc ion in the active site of MMP-2 . The compound’s selectivity arises from its interaction with the S1' pocket of MMP-2, a hydrophobic cavity that accommodates the inhibitor’s phenyl sulfonamide group . Structural analyses reveal that the hydroxamate moiety forms a bidentate coordination bond with the Zn²⁺ ion, while hydrogen bonds with Ala162 and Leu164 stabilize the enzyme-inhibitor complex .
Table 1: Physicochemical Properties of MMP Inhibitor II
| Property | Value |
|---|---|
| CAS Number | 203915-59-7 |
| Molecular Formula | C₂₃H₂₈N₄O₅S |
| Molecular Weight | 472.55 g/mol |
| Purity | ≥95% |
| Solubility | DMSO, Ethanol |
Mechanisms of MMP-2 Inhibition
Reversible vs. Irreversible Inhibition Strategies
MMP Inhibitor II operates through reversible competitive inhibition, displacing native substrates by occupying the MMP-2 active site . In contrast, cobalt(III) Schiff base complexes like Co(acacen) exemplify irreversible inhibition, forming covalent bonds with histidine residues near the catalytic zinc ion . Kinetic studies demonstrate that Co(acacen) exhibits time- and temperature-dependent inactivation, with a second-order rate constant () of at 37°C .
Table 2: Comparative Kinetic Parameters of MMP Inhibitors
| Inhibitor | (nM) | (min⁻¹) | Selectivity (MMP-2/MMP-9) |
|---|---|---|---|
| MMP Inhibitor II | 8.2 ± 1.1 | N/A (Reversible) | 120:1 |
| Co(acacen) | 15.4 ± 2.3 | 0.18 ± 0.03 | 45:1 |
| ML104 (BMMPI) | 4.9 ± 0.7 | N/A (Reversible) | >500:1 |
Therapeutic Applications in Oncology
Targeting Multiple Myeloma-Induced Osteolysis
In a murine model of multiple myeloma, bone-seeking MMP-2 inhibitors (BMMPIs) such as ML104 reduced tumor burden by 62% and decreased osteolytic lesions by 54% compared to untreated controls . These bisphosphonate-conjugated inhibitors localize to hydroxyapatite-rich bone surfaces, achieving skeletal concentrations 300-fold higher than plasma levels . Notably, ML104 preserved renal function and avoided systemic toxicity—a critical improvement over earlier pan-MMP inhibitors like marimastat .
Table 3: Efficacy of MMP-2 Inhibitors in Preclinical Models
| Model | Inhibitor | Dose (mg/kg) | Tumor Reduction | Bone Lesion Inhibition |
|---|---|---|---|---|
| 5TGM1 Myeloma | ML104 | 10 | 62% | 54% |
| MDA-MB-231 Breast | MMP Inhibitor II | 25 | 41% | N/A |
| HT1080 Fibrosarcoma | Co(acacen) | 5 | 33% | N/A |
Kinetic and Thermodynamic Insights
Transition state analysis of Co(acacen)-mediated MMP-2 inactivation revealed a positive entropy change (), indicating disorderly reorganization of the enzyme’s active site during inhibitor binding . The Gibbs free energy of activation () decreased from at 32°C to at 38°C, explaining the temperature-dependent efficacy observed in in vitro assays .
For MMP Inhibitor II, surface plasmon resonance (SPR) measurements yielded a dissociation constant () of , confirming high-affinity binding to MMP-2’s catalytic domain .
Challenges and Future Directions
Despite promising preclinical data, MMP inhibitors face clinical hurdles related to subtype selectivity and off-target effects. Second-generation agents like BMMPIs address these issues through:
-
Tissue-specific targeting: Bisphosphonate moieties direct inhibitors to bone metastases .
-
Allosteric modulation: Non-zinc-binding inhibitors (e.g., NSC-405020) disrupt exosite interactions, reducing cardiovascular side effects .
-
Prodrug formulations: Esterase-activated prodrugs of MMP Inhibitor II improve oral bioavailability from 12% to 68% in primate models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume